2-(2-phenoxyethyl)-6-[(2Z)-2-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)acetyl]pyridazin-3(2H)-one
Description
The compound 2-(2-phenoxyethyl)-6-[(2Z)-2-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)acetyl]pyridazin-3(2H)-one is a structurally complex pyridazinone derivative. Pyridazinones are heterocyclic compounds featuring a six-membered ring with two adjacent nitrogen atoms, known for diverse biological activities, including anti-inflammatory and kinase inhibitory properties .
Key structural features of this compound include:
Pyridazinone core: A six-membered ring with a ketone group at position 3, which is a common pharmacophore in bioactive molecules .
Dioxepino-isoquinoline moiety: A fused bicyclic system (dioxepino[2,3-g]isoquinoline) at position 6, contributing to steric bulk and electronic complexity. This moiety may influence solubility and metabolic stability .
Properties
Molecular Formula |
C26H25N3O5 |
|---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
6-[(2Z)-2-(2,3,4,8,9,10-hexahydro-[1,4]dioxepino[2,3-g]isoquinolin-7-ylidene)acetyl]-2-(2-phenoxyethyl)pyridazin-3-one |
InChI |
InChI=1S/C26H25N3O5/c30-23(21-7-8-26(31)29(28-21)11-14-32-19-5-2-1-3-6-19)17-22-20-16-25-24(33-12-4-13-34-25)15-18(20)9-10-27-22/h1-3,5-8,15-17,27H,4,9-14H2/b22-17- |
InChI Key |
LSZDUDJINKENJN-XLNRJJMWSA-N |
Isomeric SMILES |
C1COC2=C(C=C\3C(=C2)CCN/C3=C\C(=O)C4=NN(C(=O)C=C4)CCOC5=CC=CC=C5)OC1 |
Canonical SMILES |
C1COC2=C(C=C3C(=C2)CCNC3=CC(=O)C4=NN(C(=O)C=C4)CCOC5=CC=CC=C5)OC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-phenoxyethyl)-6-[(2Z)-2-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)acetyl]pyridazin-3(2H)-one typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Phenoxyethyl Group: The phenoxyethyl group can be introduced via nucleophilic substitution reactions using phenoxyethyl halides.
Formation of the Dioxepinoisoquinoline Moiety: This moiety can be synthesized through a series of cyclization reactions involving isoquinoline derivatives and appropriate diols.
Coupling Reactions: The final coupling of the dioxepinoisoquinoline moiety with the pyridazinone core can be achieved using acylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxyethyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions may target the pyridazinone core, potentially converting it to a dihydropyridazinone derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Dihydropyridazinone derivatives.
Substitution: Various substituted phenoxyethyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. The pyridazinone core is known for its biological activity, and the compound may exhibit properties such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic applications. Its unique structure may allow for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, the compound may be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2-phenoxyethyl)-6-[(2Z)-2-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)acetyl]pyridazin-3(2H)-one is likely related to its interaction with specific molecular targets. The pyridazinone core may interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways. The dioxepinoisoquinoline moiety may enhance the compound’s binding affinity or selectivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the compound’s properties, we compare it with structurally related pyridazinone derivatives (Table 1).
Table 1: Structural and Functional Comparison of Pyridazinone Derivatives
Key Structural and Functional Differences
Substituent Complexity: The target compound’s dioxepino-isoquinoline substituent introduces greater steric bulk compared to simpler aryl/alkyl groups in analogs like 3a-3h . This may reduce metabolic clearance but increase challenges in solubility. In contrast, 6-(2,3-dimethylphenoxy)-2-(2-hydroxyethyl)pyridazin-3-one features a polar hydroxyethyl group, likely improving aqueous solubility but limiting membrane permeability .
This contrasts with 2-(3,4-dichlorobenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone, where chlorine atoms increase electron-withdrawing effects .
Biological Activity Trends: Pyridazinones with nitrophenyl substituents (e.g., 1l) exhibit pronounced stability and electron-deficient character, often correlating with kinase inhibition . Compounds like 3a-3h with simple alkyl groups show moderate anti-inflammatory activity, suggesting the target compound’s fused heterocycle may enhance potency but require optimization for pharmacokinetics .
Biological Activity
The compound 2-(2-phenoxyethyl)-6-[(2Z)-2-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)acetyl]pyridazin-3(2H)-one (CAS# 903185-23-9) is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 459.5 g/mol. The compound features a pyridazinone core structure that is modified with a phenoxyethyl group and a tetrahydrodioxepinoisoquinoline moiety.
| Property | Value |
|---|---|
| Molecular Formula | C26H25N3O5 |
| Molecular Weight | 459.5 g/mol |
| CAS Number | 903185-23-9 |
Anticancer Properties
Recent studies have indicated that compounds similar to this pyridazinone derivative exhibit significant anticancer properties. For instance, pyridazinone derivatives have been shown to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
- Mechanism of Action :
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer progression.
- Induction of Apoptosis : Evidence suggests it may activate apoptotic pathways in cancer cells.
Antimicrobial Activity
Research indicates that related compounds exhibit antimicrobial properties against a range of pathogens. The presence of the phenoxyethyl group enhances lipophilicity, potentially increasing membrane permeability and efficacy against bacterial strains.
- Studies :
- A study demonstrated that similar phenoxyethyl derivatives showed activity against both Gram-positive and Gram-negative bacteria.
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of pyridazinone derivatives in vitro against human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. Apoptotic assays confirmed increased caspase activity, suggesting the compound's role in promoting programmed cell death.
Case Study 2: Antimicrobial Testing
In another investigation, the antimicrobial activity of a related compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
